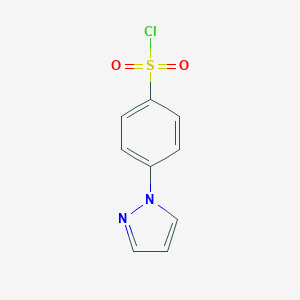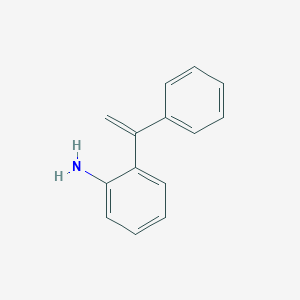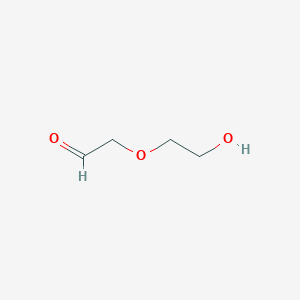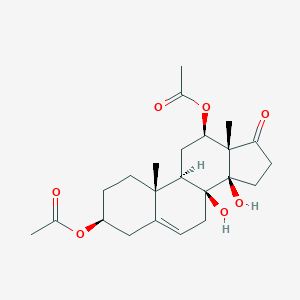
1-(2,2-Dimethoxyethoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethoxyethoxy)hexane, also known as DMEH, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields. DMEH is a colorless liquid that is soluble in water and has a molecular weight of 202.3 g/mol.
Scientific Research Applications
1-(2,2-Dimethoxyethoxy)hexane has shown potential applications in various fields, including organic synthesis, polymer chemistry, and drug delivery. 1-(2,2-Dimethoxyethoxy)hexane can be used as a solvent for organic reactions and as a component in the synthesis of polymers such as polyurethanes and polyesters. In drug delivery, 1-(2,2-Dimethoxyethoxy)hexane can be used as a co-solvent with other polar solvents to enhance the solubility of poorly soluble drugs.
Mechanism Of Action
The mechanism of action of 1-(2,2-Dimethoxyethoxy)hexane is not well understood, but it is believed to act as a polar aprotic solvent, facilitating the reaction between reactants in organic synthesis. In drug delivery, 1-(2,2-Dimethoxyethoxy)hexane can enhance the solubility of drugs by forming a complex with the drug molecules, increasing their bioavailability.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 1-(2,2-Dimethoxyethoxy)hexane. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
1-(2,2-Dimethoxyethoxy)hexane has several advantages in lab experiments, including its high boiling point, low toxicity, and good solubility in water. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
There are several future directions for research on 1-(2,2-Dimethoxyethoxy)hexane. One area of interest is the development of new synthetic routes to improve the yield and purity of 1-(2,2-Dimethoxyethoxy)hexane. Another area of research is the use of 1-(2,2-Dimethoxyethoxy)hexane in the synthesis of new polymers with unique properties. Additionally, further studies on the biochemical and physiological effects of 1-(2,2-Dimethoxyethoxy)hexane are needed to fully understand its potential applications in drug delivery and other fields.
In conclusion, 1-(2,2-Dimethoxyethoxy)hexane is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-(2,2-Dimethoxyethoxy)hexane in various fields.
Synthesis Methods
The synthesis of 1-(2,2-Dimethoxyethoxy)hexane involves the reaction of 1-bromohexane with 2,2-dimethoxyethanol in the presence of a strong base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-(2,2-Dimethoxyethoxy)hexane as the main product. The purity of 1-(2,2-Dimethoxyethoxy)hexane can be increased by distillation or chromatography.
properties
CAS RN |
17597-95-4 |
|---|---|
Product Name |
1-(2,2-Dimethoxyethoxy)hexane |
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethoxy)hexane |
InChI |
InChI=1S/C10H22O3/c1-4-5-6-7-8-13-9-10(11-2)12-3/h10H,4-9H2,1-3H3 |
InChI Key |
LIVMHHPZBYEKCU-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(OC)OC |
Canonical SMILES |
CCCCCCOCC(OC)OC |
Other CAS RN |
17597-95-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



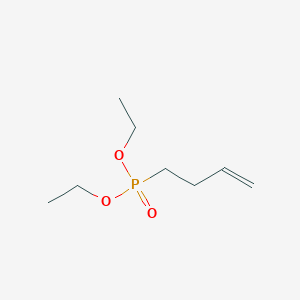
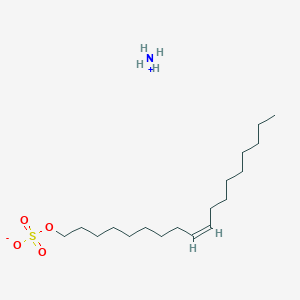
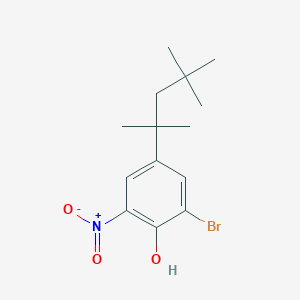
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
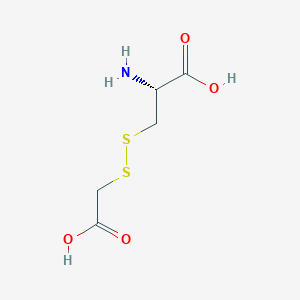
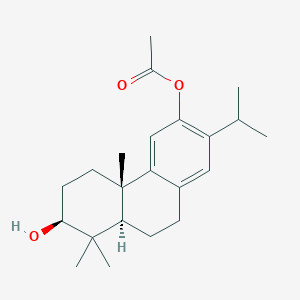
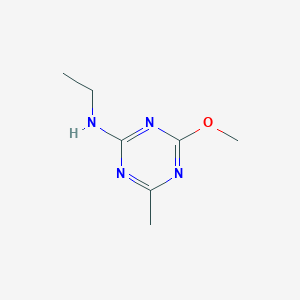
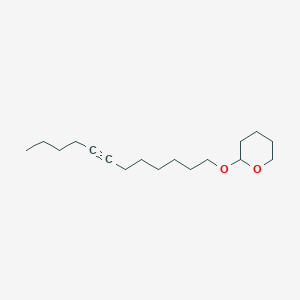
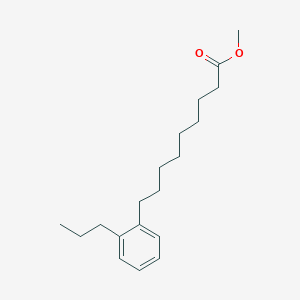
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
